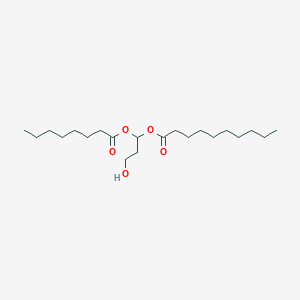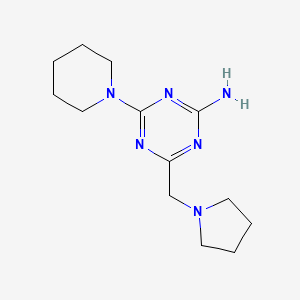
s-Triazine, 2-amino-4-piperidino-6-(1-pyrrolidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine core substituted with piperidine and pyrrolidine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate nitriles or amidines under acidic or basic conditions.
Substitution Reactions: The piperidine and pyrrolidine groups are introduced via nucleophilic substitution reactions. For example, the triazine core can be reacted with piperidine and pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperidine and pyrrolidine rings.
Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of dihydrotriazine derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the triazine core is substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with modified nitrogen atoms.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology as a ligand for binding to specific proteins or enzymes. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays and drug discovery.
Medicine
In medicinal chemistry, 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is investigated for its potential as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(morpholin-4-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine
- 4-(piperidin-1-yl)-6-(morpholin-4-ylmethyl)-1,3,5-triazin-2-amine
- 4-(piperidin-1-yl)-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine
Uniqueness
4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is unique due to the presence of both piperidine and pyrrolidine groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for diverse interactions with molecular targets, making it a versatile compound in various applications.
Propiedades
Número CAS |
22404-26-8 |
|---|---|
Fórmula molecular |
C13H22N6 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
4-piperidin-1-yl-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H22N6/c14-12-15-11(10-18-6-4-5-7-18)16-13(17-12)19-8-2-1-3-9-19/h1-10H2,(H2,14,15,16,17) |
Clave InChI |
UNRJBYDHUJVIFF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



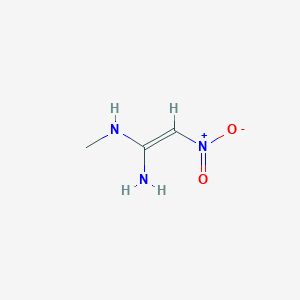
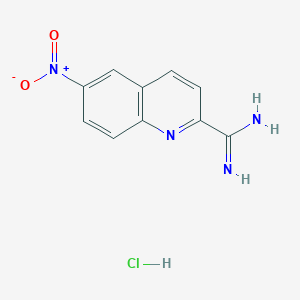
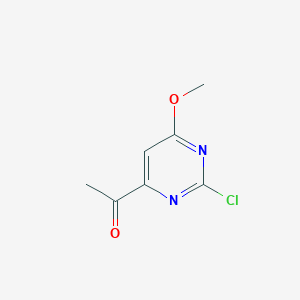

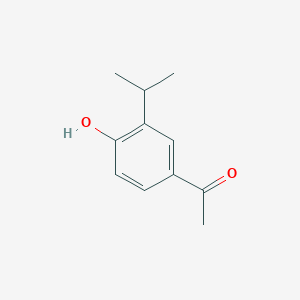

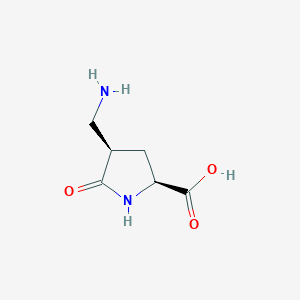
![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
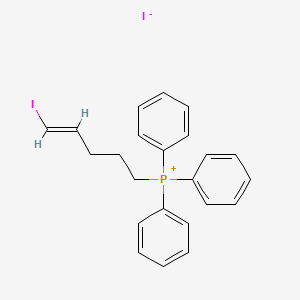
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
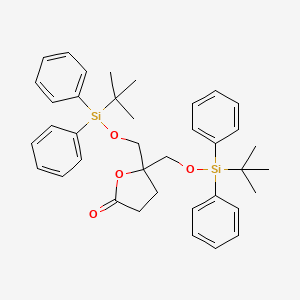
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
